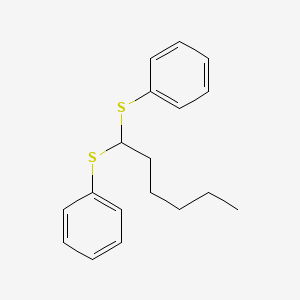
1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a bromophenyl group, a diethoxyethyl group, and a thiourea moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea typically involves the reaction of m-bromophenyl isothiocyanate with 2,2-diethoxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted thioureas depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and thiourea groups could play a role in binding to these targets, while the diethoxyethyl group might influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-(2,2-diethoxyethyl)-2-thiourea: Lacks the bromine atom, which might affect its reactivity and biological activity.
1-(m-Chlorophenyl)-3-(2,2-diethoxyethyl)-2-thiourea: Contains a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
1-(m-Bromophenyl)-3-(2,2-dimethoxyethyl)-2-thiourea: Has methoxy groups instead of ethoxy groups, which could influence its solubility and reactivity.
Uniqueness
1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea is unique due to the presence of the bromophenyl group, which can participate in various chemical reactions, and the diethoxyethyl group, which can affect the compound’s physical properties. These features make it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
73953-63-6 |
|---|---|
Molekularformel |
C13H19BrN2O2S |
Molekulargewicht |
347.27 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-3-(2,2-diethoxyethyl)thiourea |
InChI |
InChI=1S/C13H19BrN2O2S/c1-3-17-12(18-4-2)9-15-13(19)16-11-7-5-6-10(14)8-11/h5-8,12H,3-4,9H2,1-2H3,(H2,15,16,19) |
InChI-Schlüssel |
MXRIEKOPJRWYRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CNC(=S)NC1=CC(=CC=C1)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


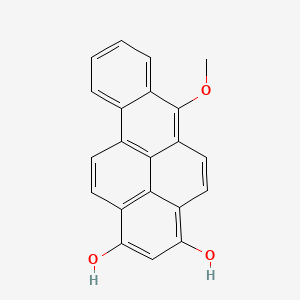

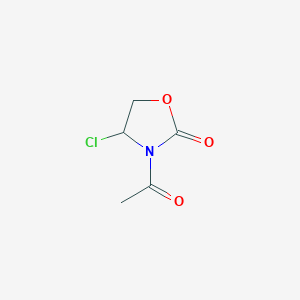
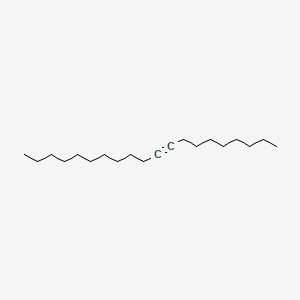
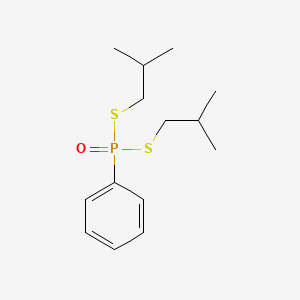
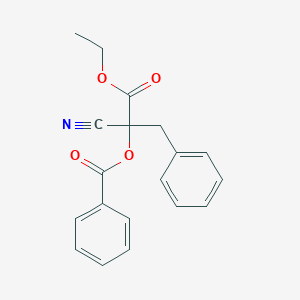
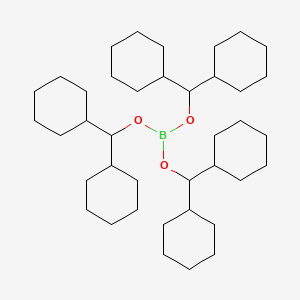
![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
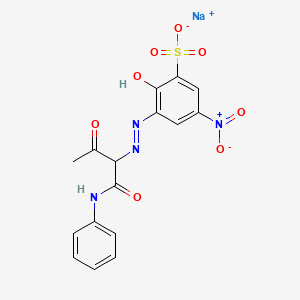
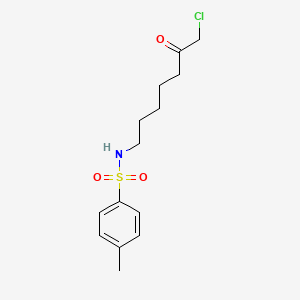
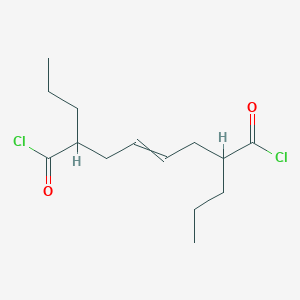
![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)

